N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
The compound's structure, related to thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, has been linked to potent antitumor activity. For instance, Lauria et al. (2013) reported an unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with significant antiproliferative activity against a panel of 60 human tumor cell lines, demonstrating strong nanomolar concentration activity. In vivo screenings of the most active compound in this category showed low toxicity and high potency (Lauria et al., 2013).
Antimicrobial Properties
Related structures, such as thieno[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines, have shown antimicrobial properties. A study by Abunada et al. (2008) synthesized and evaluated the antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These compounds demonstrated significant antimicrobial activity, highlighting the potential for such structures in developing new antimicrobial agents (Abunada et al., 2008).
Antioxidant Activity
Pyridotriazolopyrimidines, related to the structure , have been studied for their antioxidant properties. Abuelizz et al. (2020) evaluated the antioxidant activity of 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines using various assays. They found that these compounds displayed a high capacity to scavenge free radicals, indicating their potential as effective antioxidants (Abuelizz et al., 2020).
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-14(2)13-28-23(31)22-17(8-11-34-22)29-20(26-27-24(28)29)6-7-21(30)25-15(3)16-4-5-18-19(12-16)33-10-9-32-18/h4-5,8,11-12,14-15H,6-7,9-10,13H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXGKPLHLESRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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